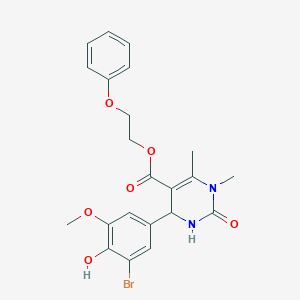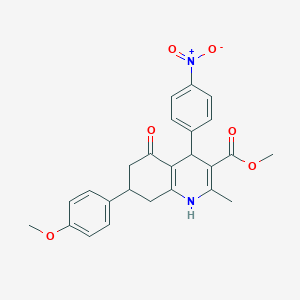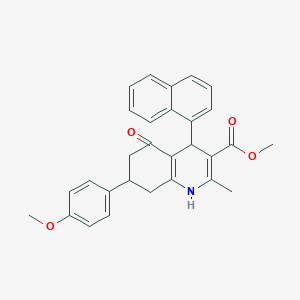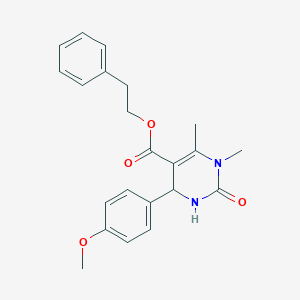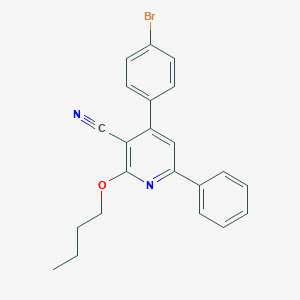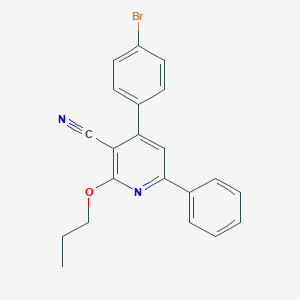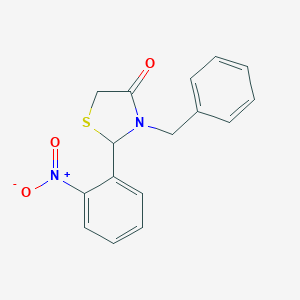
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a benzyl group and a nitrophenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiazolidinone ring can be oxidized to form a thiazolidinedione derivative.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 3-Benzyl-2-(2-amino-phenyl)-thiazolidin-4-one.
Reduction: 3-Benzyl-2-(2-nitro-phenyl)-thiazolidinedione.
Substitution: Various substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazolidinone ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyl-2-(2-amino-phenyl)-thiazolidin-4-one
- 3-Benzyl-2-(2-nitro-phenyl)-thiazolidinedione
- 3-Benzyl-2-(2-chloro-phenyl)-thiazolidin-4-one
Uniqueness
3-Benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both a nitro group and a thiazolidinone ring, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H14N2O3S |
|---|---|
Molekulargewicht |
314.4g/mol |
IUPAC-Name |
3-benzyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c19-15-11-22-16(13-8-4-5-9-14(13)18(20)21)17(15)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI-Schlüssel |
GUTXURBXKUNXMM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



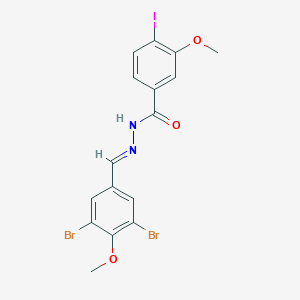
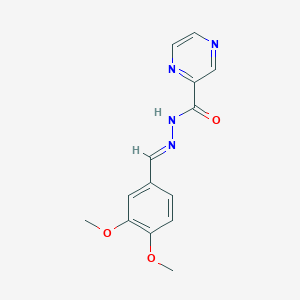
![N'-[4-(allyloxy)-3,5-diiodobenzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B404352.png)
![3-bromo-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B404355.png)
![N-[(E)-(3-hydroxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B404357.png)
![N'-{(E)-[5-(4-bromophenyl)-2-furyl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B404358.png)
